molecular formula C30H53N5O7 B10820693 cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu]

cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu]

Cat. No.: B10820693
M. Wt: 595.8 g/mol
InChI Key: DSWZWPQYGALTJZ-UHFFFAOYSA-N
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Description

Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] is a cyclic peptide composed of various amino acids, including alanine, valine, glycine, and leucine This compound is part of the diketopiperazine family, which is known for its stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to couple.

    Cyclization: The linear peptide is cyclized to form the cyclic structure.

Industrial Production Methods

Industrial production of cyclic peptides often involves large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC). The scalability of SPPS makes it suitable for producing significant quantities of cyclic peptides for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization.

    Biology: Investigated for its potential role in cellular signaling and interaction with biological molecules.

    Medicine: Explored for its therapeutic potential, particularly in drug delivery systems and as a scaffold for designing bioactive compounds.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows for a stable conformation that can effectively bind to these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(D-Ala-Val): Another cyclic peptide with similar structural features.

    Cyclo(Δ-Ala-L-Val): Known for its role in bacterial quorum sensing.

    Cyclo(D-Tyr-D-Phe): Studied for its potential therapeutic applications.

Uniqueness

Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] is unique due to its specific amino acid composition and the presence of the 3-hex-2-yl group, which may confer distinct biological activities and chemical properties compared to other cyclic peptides.

This detailed article provides a comprehensive overview of cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWZWPQYGALTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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